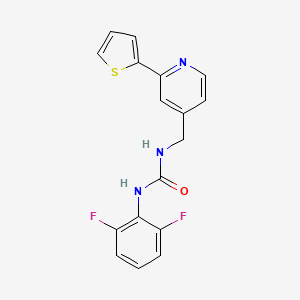

1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Description

1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea (CAS: 2034597-93-6) is a synthetic small molecule with the molecular formula C₁₇H₁₃F₂N₃OS and a molecular weight of 345.3664 g/mol . Its structure features:

- A urea backbone (-NH-C(=O)-NH-), which is a key pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3OS/c18-12-3-1-4-13(19)16(12)22-17(23)21-10-11-6-7-20-14(9-11)15-5-2-8-24-15/h1-9H,10H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHJKBYSLUJNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl and thiophen-2-yl components. These components are then reacted under specific conditions to form the final urea derivative. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound's functional groups.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a complex organic compound that has potential applications in medicinal chemistry and scientific research. It is a urea derivative, a category of compounds known for diverse biological activities, including antimicrobial and anticancer properties.

General Information

- Molecular Structure The compound contains 15 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 sulfur atom.

- Molecular Weight The molecular weight of the compound is approximately 300.35 g/mol.

- Physical Properties this compound is typically a solid at room temperature, with a melting point that varies based on purity and crystallization conditions. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water due to its hydrophobic regions.

Synthesis

The synthesis of this compound involves several key steps, often conducted in solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the coupling process. Optimizing reaction yields and purity requires careful control of temperature and reaction time.

Potential Applications

this compound has several potential applications:

- Medicinal Chemistry It is explored in the development of therapeutic agents.

- Biological Activities Urea derivatives are widely studied for their biological activities, such as antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. Research suggests it may modulate biological processes by altering enzyme activity or receptor signaling pathways, but further studies are needed to fully elucidate these mechanisms.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Halogen Substituents

Core Functional Groups

- The urea group in the target compound is a strong hydrogen bond donor/acceptor, often critical for target engagement in enzyme inhibitors. In contrast, Compound B’s ethanone linker lacks hydrogen-bonding capacity, possibly reducing polar interactions but improving flexibility.

Heterocyclic Systems

- Compound B’s indole-piperidine system combines planar (indole) and aliphatic (piperidine) motifs, which may favor different binding pockets or solubility profiles .

Molecular Weight and Complexity

- Compound B has a higher molecular weight (369.84 vs. 345.37), likely due to the piperidine and indole groups. This could impact pharmacokinetics, such as absorption or clearance rates.

Biological Activity

1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction between a difluorophenyl urea derivative and a thiophenyl pyridine moiety. This process typically utilizes various organic solvents and reagents to facilitate the formation of the urea linkage. The purity and structure of the synthesized compound can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds in the urea class have shown promising results against various cancer cell lines, including renal cancer (Caki cells) and endothelial cells (HUVEC) .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 1 | Caki | 12.5 | High |

| 2 | HUVEC | 25.0 | Moderate |

| 3 | A549 | 18.0 | High |

The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. The compound may interfere with the cell cycle or induce apoptosis in malignant cells. Studies suggest that compounds with structural similarities to this urea derivative can inhibit enzymes involved in tumor growth, such as soluble epoxide hydrolase (sEH), which plays a role in inflammatory responses and tumor progression .

Case Studies

A notable study involved the evaluation of a series of urea derivatives where one compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The study utilized FaDu hypopharyngeal tumor cells as a model to assess the effectiveness of these compounds .

Case Study Findings

- Compound Structure : The spirocyclic nature of some derivatives contributed to their enhanced binding affinity to target proteins.

- Cytotoxicity : The tested compounds showed IC50 values significantly lower than traditional treatments, suggesting improved efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of urea derivatives. Modifications at specific positions on the phenyl or pyridine rings can lead to variations in potency and selectivity against cancer cell lines.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at C2, C6 | Increased potency against renal cancer |

| Thiophene ring addition | Enhanced selectivity for tumor cells |

| Urea linkage stability | Improved bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.